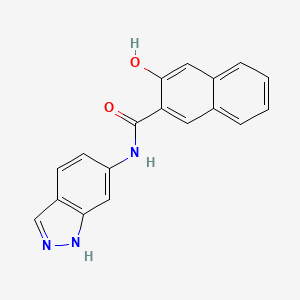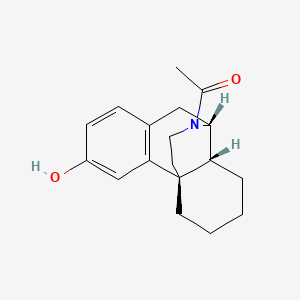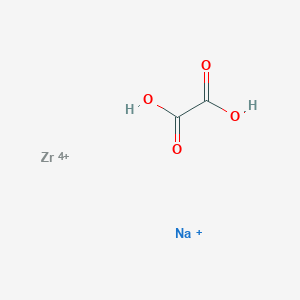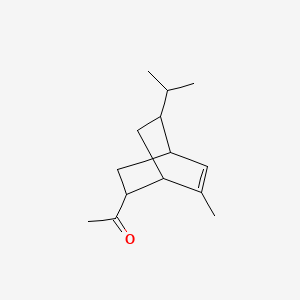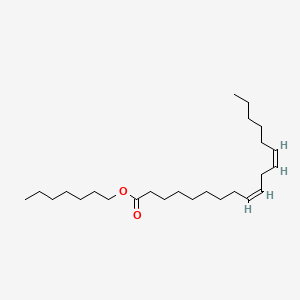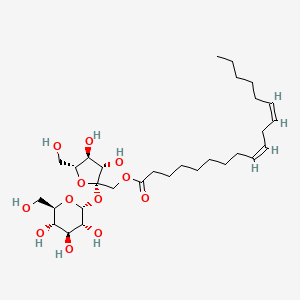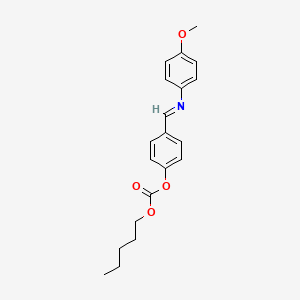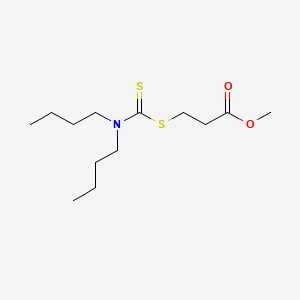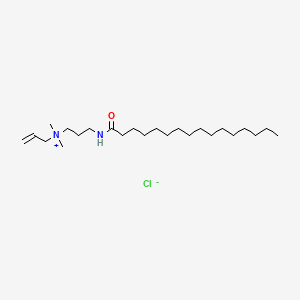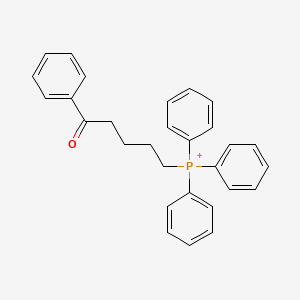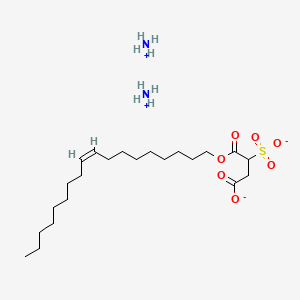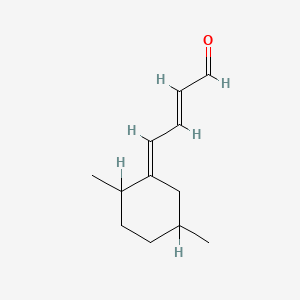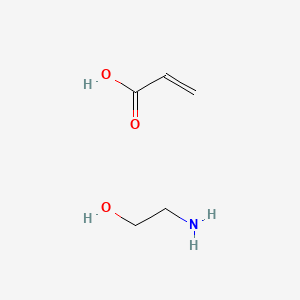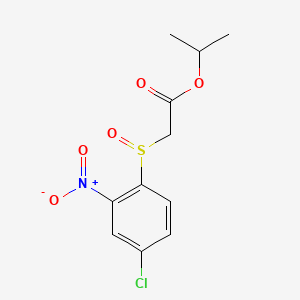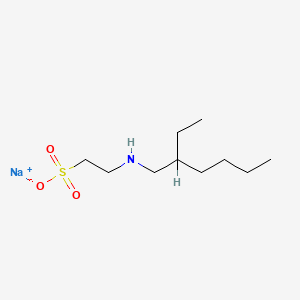
Sodium 2-((2-ethylhexyl)amino)ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-085-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 304-085-8 involves specific reaction conditions and reagents. The exact synthetic routes can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of EINECS 304-085-8 is carried out on a large scale using advanced chemical engineering techniques. The process often involves the use of high-performance stainless steel reactors to withstand the harsh reaction conditions. The production process includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
EINECS 304-085-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 304-085-8 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcome .
Major Products Formed
The major products formed from the reactions of EINECS 304-085-8 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
EINECS 304-085-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 304-085-8 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .
Properties
CAS No. |
94236-88-1 |
|---|---|
Molecular Formula |
C10H22NNaO3S |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
sodium;2-(2-ethylhexylamino)ethanesulfonate |
InChI |
InChI=1S/C10H23NO3S.Na/c1-3-5-6-10(4-2)9-11-7-8-15(12,13)14;/h10-11H,3-9H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
QBSWOJHMHBPQTR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CNCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


